ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Triazine Ring: The triazine ring is introduced via a nucleophilic substitution reaction involving a suitable precursor, such as cyanuric chloride, and an amine.
Pyrrole Ring Formation: The pyrrole ring is synthesized through a condensation reaction between a ketone and an amine, followed by cyclization.
Final Coupling: The final step involves coupling the triazole, triazine, and pyrrole intermediates under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic rings contribute to its potential use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyridin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate lies in its combination of triazole, triazine, and pyrrole rings, which provide a diverse range of chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or material properties due to the presence of the pyrrole ring.
Properties
IUPAC Name |
ethyl 5-methyl-1-[4-(N-methylanilino)-6-pyrrol-1-yl-1,3,5-triazin-2-yl]triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O2/c1-4-30-17(29)16-14(2)28(25-24-16)20-22-18(26(3)15-10-6-5-7-11-15)21-19(23-20)27-12-8-9-13-27/h5-13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVBAJTXRRCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N3C=CC=C3)N(C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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